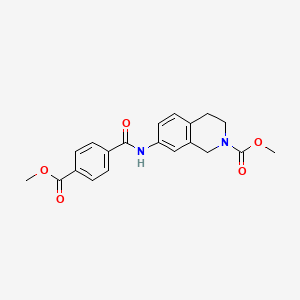
methyl 7-(4-(methoxycarbonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 7-(4-(methoxycarbonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.389. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 7-(4-(methoxycarbonyl)benzamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, with the CAS number 1448034-51-2, is an isoquinoline derivative that has garnered attention for its potential biological activities. This compound's structure suggests various pharmacological properties, which are critical for its application in medicinal chemistry. Below, we explore its biological activity, including mechanisms of action, case studies, and research findings.
- Molecular Formula : C20H20N2O5
- Molecular Weight : 368.4 g/mol
- Structure : The compound features a dihydroisoquinoline core with a methoxycarbonyl group and a benzamide substituent, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds in the isoquinoline class often exhibit inhibitory effects on various enzymes. For instance, studies have shown that isoquinoline derivatives can inhibit phosphodiesterases (PDEs), which play a role in cellular signaling pathways. This inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), affecting smooth muscle relaxation and cardiovascular function .
- Anticancer Activity : Similar compounds have demonstrated potential anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of key signaling pathways such as the c-Myc pathway, which regulates cell proliferation and survival . The specific interactions and efficacy of this compound in this context require further investigation.
- Neuroprotective Effects : Isoquinoline derivatives have been implicated in neuroprotection against oxidative stress and neuroinflammation. This property is particularly relevant for compounds targeting neurodegenerative diseases .
Study on Anticancer Properties
A study investigated the effects of various isoquinoline derivatives on cancer cell lines. This compound was tested alongside other compounds for its ability to inhibit cell proliferation. The results indicated that this compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .
Pharmacokinetics
Research into the pharmacokinetic profile of similar isoquinoline compounds has shown variable absorption rates and bioavailability depending on structural modifications. While specific data on this compound is limited, understanding these parameters is crucial for optimizing its therapeutic use .
Comparative Analysis of Isoquinoline Derivatives
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 1448034-51-2 | 368.4 g/mol | Potential anticancer activity |
| T-1032 | N/A | N/A | PDE5 inhibitor with cGMP modulation |
| LY3154207 | N/A | N/A | D1 receptor modulator with neuroprotective effects |
Properties
IUPAC Name |
methyl 7-[(4-methoxycarbonylbenzoyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-26-19(24)15-5-3-14(4-6-15)18(23)21-17-8-7-13-9-10-22(20(25)27-2)12-16(13)11-17/h3-8,11H,9-10,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLGPSNPRCHMPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














